Methyl 5-methyl-6-(trifluoromethyl)nicotinate is a fluorinated derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 5-position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry and material science, particularly due to the unique properties imparted by the trifluoromethyl group.
This compound is classified under the category of nicotinates, which are esters or salts derived from nicotinic acid. The specific chemical structure can be represented by the following details:
The synthesis of methyl 5-methyl-6-(trifluoromethyl)nicotinate can be approached through various methods, typically involving trifluoromethylation reactions. One common method includes:
This process may require optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of methyl 5-methyl-6-(trifluoromethyl)nicotinate can be described as follows:
COC(=O)C1=CN=C(C(F)(F)F)C(C)=C1
JVNYERSYOGRHSF-UHFFFAOYSA-N
The structure features a pyridine ring with substituents that include a methyl group and a trifluoromethyl group, which significantly affects its chemical behavior and reactivity.
Methyl 5-methyl-6-(trifluoromethyl)nicotinate participates in several types of chemical reactions:
The mechanism of action for methyl 5-methyl-6-(trifluoromethyl)nicotinate primarily involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and potentially increasing binding affinity to target sites. This compound may modulate various biochemical pathways, making it a candidate for therapeutic applications .
The physical properties of methyl 5-methyl-6-(trifluoromethyl)nicotinate include:
Chemical properties include:
Methyl 5-methyl-6-(trifluoromethyl)nicotinate has several potential applications in scientific research:
Continued research into this compound's properties and reactions may lead to new discoveries in various fields of chemistry and biochemistry .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0